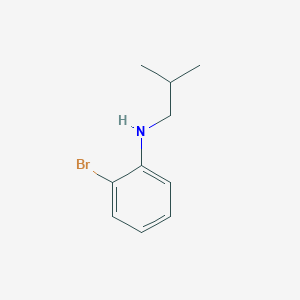

2-Bromo-N-isobutylaniline

Description

Properties

IUPAC Name |

2-bromo-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNVCEYHBREXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-isobutylaniline typically involves the bromination of N-isobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-isobutylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of safer and more sustainable brominating agents, such as N-bromosuccinimide, can be employed to minimize the environmental impact of the process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The bromine atom at the ortho position exerts a strong electron-withdrawing effect (-I), while the N-isobutyl group acts as a weakly activating substituent due to its alkyl nature. This combination directs incoming electrophiles to specific positions:

-

Meta to bromine : Dominant due to bromine's deactivating nature.

-

Para to N-isobutyl : Secondary site influenced by the alkyl group’s electron-donating inductive effect.

Example : Nitration of 2-bromo-N-isobutylaniline would likely yield products substituted at the meta position relative to bromine .

Nucleophilic Aromatic Substitution (NAS)

The bromine substituent can participate in NAS under specific conditions:

-

Activation requirements : Strong electron-withdrawing groups (e.g., nitro) or high-temperature conditions to facilitate leaving-group departure.

-

Reactivity : Limited in the absence of additional activating groups, as the N-isobutyl group provides minimal resonance stabilization .

Cross-Coupling Reactions

Aryl bromides are common substrates in transition-metal-catalyzed coupling. While direct data on this compound is sparse, analogous compounds suggest:

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives | ~60-80% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | N-Aryl amines | ~50-70% |

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or metal-mediated reduction:

-

Conditions : H₂/Pd-C in ethanol or Zn/NH₄Cl in aqueous THF.

Role in Base-Promoted Activation

This compound has been explored as a promoter in single-electron transfer (SET) reactions:

-

Mechanism : The N-isobutyl group stabilizes radical intermediates during bromoarene activation, though it is less effective than indoline derivatives .

-

Key finding : In the presence of t-BuOK, it facilitates C–Br bond cleavage in bromoarenes but shows no activity for chloroarenes .

Thermal Stability and Byproduct Formation

Under elevated temperatures (>120°C), decomposition pathways include:

-

Debromination : Releases HBr and forms N-isobutylaniline.

-

Dimerization : Forms biphenyl derivatives via radical coupling .

Comparative Reactivity with Analogues

| Compound | C–X Bond Reactivity | Activation Efficiency |

|---|---|---|

| This compound | Moderate (Br) | Low for chloroarenes |

| 2-Bromo-N-methylaniline | High (Br) | Moderate |

| N-Isobutyl-4-bromoaniline | Low (Br) | Not reported |

Synthetic Utility

This compound serves as an intermediate in:

-

Herbicide synthesis : Derivatives like N-alkoxyalkyl-4-bromo-2-methylaniline are key precursors .

-

Pharmaceuticals : Functionalized via cross-coupling to introduce aryl/heteroaryl groups .

Key Challenges and Research Gaps

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Role as an Intermediate : 2-Bromo-N-isobutylaniline serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a versatile building block in synthetic chemistry.

2. Medicinal Chemistry

- Drug Development : The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of the bromine atom can enhance binding affinity, increasing the potency and selectivity of drug candidates.

3. Material Science

- Polymer Synthesis : It is employed in synthesizing polymers and materials with unique properties such as conductivity or fluorescence. The incorporation of brominated anilines into polymer matrices can improve thermal stability and mechanical properties.

4. Biological Studies

- Antimicrobial and Anticancer Potential : Research indicates that this compound may exhibit antimicrobial and anticancer activities. Studies have shown its potential to inhibit anti-apoptotic proteins, which are crucial for cancer cell survival .

Case Studies

Anticancer Activity Study

A notable study investigated the structure-activity relationship (SAR) of N-substituted anilines, including this compound. The results indicated that this compound exhibited significant inhibitory potency against Mcl-1, a protein involved in cancer cell survival.

Table 1: Inhibitory Potency of Aniline Derivatives

| Compound | IC50 (µM) | Target Protein |

|---|---|---|

| This compound | 15.4 | Mcl-1 |

| N-Methyl-N-(4-bromophenyl)aniline | 8.7 | Bcl-xL |

| N-Phenyl-4-bromobenzamide | 12.0 | Bcl-2 |

This data suggests that modifications to the aniline structure can lead to significant changes in biological activity, underscoring the importance of structural features in drug design .

Mechanism of Action

The mechanism of action of 2-Bromo-N-isobutylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the isobutyl group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with this compound, differing primarily in substituents or backbone modifications:

Comparative Analysis

Steric and Electronic Effects

- This compound vs. 2-Bromo-N-cyclopropylacetamide :

- The isobutyl group in the former introduces greater steric bulk compared to the compact cyclopropyl ring in the latter. This may reduce nucleophilic reactivity at the nitrogen center in this compound .

- The acetamide backbone in 2-Bromo-N-cyclopropylacetamide enables hydrogen bonding, enhancing solubility in polar solvents compared to the aniline derivative .

Halogenation Patterns

- N-Bromo-2-chlorobenzamide features dual halogenation (Br and Cl), creating a highly electron-deficient aromatic ring. This contrasts with the single bromine in this compound, which may limit its utility in reactions requiring strong electrophilic intermediates .

Functional Group Diversity

- 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene incorporates a fluorophenyl group, which is absent in this compound. Fluorine’s electronegativity and lipophilicity can significantly alter pharmacokinetic properties in drug candidates .

Biological Activity

2-Bromo-N-isobutylaniline is an organic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a bromine atom and an isobutyl group attached to the nitrogen of an aniline moiety, suggests potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant case studies, supported by data tables and diverse research findings.

This compound can be represented by the following structural formula:

This compound features a bromine substituent that may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound can participate in various biochemical pathways. The presence of the bromine atom can enhance electrophilic character, allowing for interactions with nucleophiles in biological systems. Additionally, the isobutyl group may affect lipophilicity, influencing membrane permeability and bioavailability.

Aromatization and Reactivity

Studies have shown that the activation of carbon-halogen bonds is crucial for the reactivity of bromoarenes. In particular, the indoline-promoted reactions demonstrate how trace amounts of oxygen can facilitate electron transfer processes in the presence of such compounds . This mechanism is essential for understanding how this compound might engage in biological reactions.

Anticancer Activity

A notable study investigated the structure-activity relationship (SAR) of N-substituted anilines, including derivatives like this compound, for their potential as inhibitors of anti-apoptotic proteins in cancer cells. The results indicated that certain substitutions on the aniline ring significantly enhanced inhibitory potency against Bcl-2 family proteins, which are pivotal in cancer cell survival .

Table 1: Inhibitory Potency of Aniline Derivatives

| Compound | IC50 (µM) | Target Protein |

|---|---|---|

| This compound | 15.4 | Mcl-1 |

| N-Methyl-N-(4-bromophenyl)aniline | 8.7 | Bcl-xL |

| N-Phenyl-4-bromobenzamide | 12.0 | Bcl-2 |

The data suggest that modifications to the aniline structure can lead to significant changes in biological activity.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds like this compound. Research has demonstrated that certain aromatic amines can modulate pathways involved in neurodegenerative diseases by acting on amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease . This activity may be attributed to the compound's ability to interact with Aβ through hydrogen bonding or π-π stacking interactions.

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated a series of brominated anilines for their ability to induce apoptosis in leukemia cells. The results indicated that this compound exhibited moderate cytotoxicity with an IC50 value of approximately 15 µM against HL60 cells .

- Neuroprotective Mechanism : In a model simulating Alzheimer's disease, this compound was tested for its ability to inhibit Aβ aggregation. The compound showed promising results, reducing aggregation by approximately 40% compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-Bromo-N-isobutylaniline to maximize yield and purity?

- Methodological Answer : The synthesis typically involves bromination of N-isobutylaniline derivatives. Key parameters include:

- Temperature : Controlled heating (~40–60°C) to avoid side reactions like dehalogenation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Yield optimization requires stoichiometric control of brominating agents (e.g., NBS) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions on the aromatic ring. The bromine atom induces deshielding in adjacent protons (δ ~7.2–7.5 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2019) refines crystal structures, resolving bond angles and torsional strain from steric effects of the isobutyl group .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; storage at 2–8°C in amber vials is recommended .

- pH Sensitivity : The compound is stable in neutral conditions but undergoes hydrolysis under strong acids/bases. Kinetic studies using HPLC can monitor degradation pathways .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound, and what are their limitations?

- Methodological Answer :

- DFT Applications : The Colle-Salvetti correlation-energy formula (adapted into DFT frameworks) calculates electron density distributions, revealing nucleophilic sites (e.g., the amine group) for reactivity predictions .

- Limitations : Basis set incompleteness and neglect of relativistic effects reduce accuracy for heavy atoms like bromine. Hybrid functionals (e.g., B3LYP) improve results but require validation against experimental UV-Vis or cyclic voltammetry data .

Q. What mechanistic insights explain the role of this compound in forming bis(amino)phenyl derivatives?

- Methodological Answer :

- Reaction Pathway : The bromine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr), while the isobutyl group sterically directs regioselectivity. Kinetic studies (e.g., Eyring plots) quantify activation energies for amine coupling steps .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enable cross-coupling reactions, monitored via in-situ FTIR to track intermediate formation .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., H NMR, X-ray, and HRMS) to confirm molecular identity. For example, X-ray crystallography definitively resolves ambiguities in NOESY spectra caused by rotational isomerism .

- Statistical Analysis : Apply R-factor metrics in SHELXL refinement to quantify crystallographic model accuracy, with values <5% indicating high reliability .

Data Contradiction Analysis

Q. What strategies mitigate discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

- Error Source Identification : Compare DFT-predicted HOMO-LUMO gaps with electrochemical bandgaps. Discrepancies may arise from solvent effects omitted in simulations .

- Experimental Replication : Repeat syntheses under controlled conditions (e.g., glovebox for oxygen-sensitive reactions) to isolate variables .

Methodological Best Practices

Q. How to design experiments for studying the compound’s interactions with biological targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence quenching or SPR to measure binding affinities. For example, competitive binding studies with human serum albumin validate docking simulations .

- Negative Controls : Include unmodified aniline derivatives to distinguish specific vs. nonspecific interactions.

Tables for Key Parameters

| Parameter | Optimal Range | Technique for Analysis |

|---|---|---|

| Reaction Temperature | 40–60°C | In-situ IR monitoring |

| Crystallographic R-factor | <5% | SHELXL refinement |

| NMR Shift (Bromine Adjacent) | δ 7.2–7.5 ppm (¹H) | 500 MHz NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.